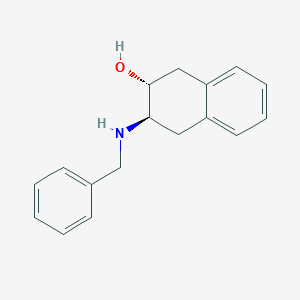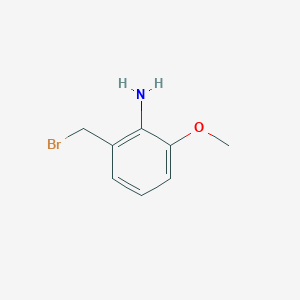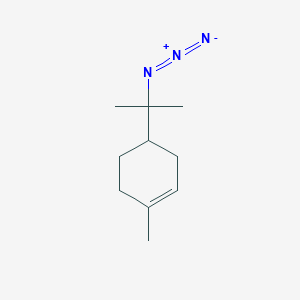
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound that belongs to the class of tetrahydronaphthalenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-3-(Amino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Phenylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
Uniqueness
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the benzylamino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Propriétés
Numéro CAS |
66876-91-3 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
(2R,3R)-3-(benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO/c19-17-11-15-9-5-4-8-14(15)10-16(17)18-12-13-6-2-1-3-7-13/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
Clé InChI |
BZMQXSBKXZMBKP-IAGOWNOFSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
SMILES canonique |
C1C(C(CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)






![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)




